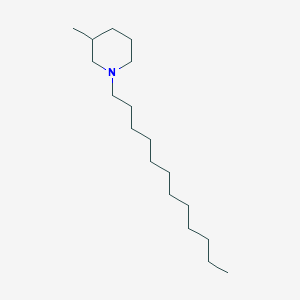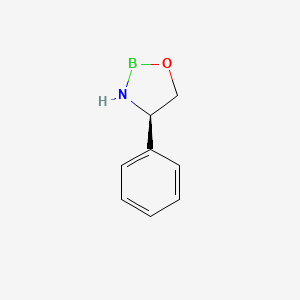
(4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl is a chiral compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom integrated into a five-membered ring containing nitrogen and oxygen atoms. The presence of the phenyl group adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a chiral amino alcohol with a boronic acid or boronic ester. One common method includes the use of ®-phenylglycinol and phenylboronic acid under anhydrous conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane at elevated temperatures to facilitate the formation of the oxazaborolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted oxazaborolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is employed in the synthesis of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with nucleophiles, facilitating the formation of complex structures. The compound’s chiral nature allows it to induce asymmetry in chemical reactions, making it a valuable catalyst in enantioselective synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-Phenyl-1,3,2-oxazaborolidin-2-yl: The enantiomer of the compound, which has similar properties but different stereochemistry.
Boronic Acids: Compounds containing boron and hydroxyl groups, used in similar applications but with different reactivity.
Boranes: Compounds containing boron and hydrogen, used as reducing agents and in hydroboration reactions.
Uniqueness
(4R)-4-Phenyl-1,3,2-oxazaborolidin-2-yl is unique due to its chiral nature and the presence of the oxazaborolidine ring. This structure imparts specific reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
176537-47-6 |
|---|---|
Molekularformel |
C8H9BNO |
Molekulargewicht |
145.98 g/mol |
InChI |
InChI=1S/C8H9BNO/c1-2-4-7(5-3-1)8-6-11-9-10-8/h1-5,8,10H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
MYMWMKFMNITLJX-QMMMGPOBSA-N |
Isomerische SMILES |
[B]1N[C@@H](CO1)C2=CC=CC=C2 |
Kanonische SMILES |
[B]1NC(CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


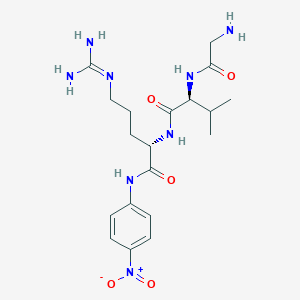


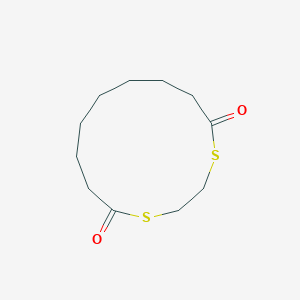
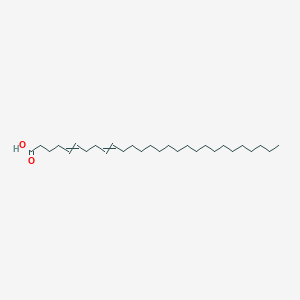
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
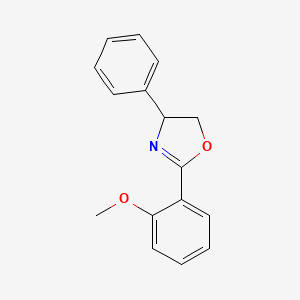
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
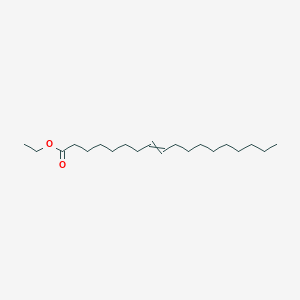
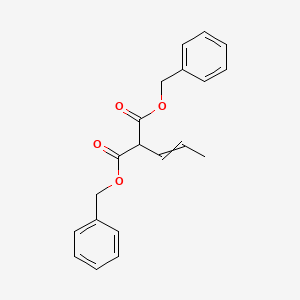
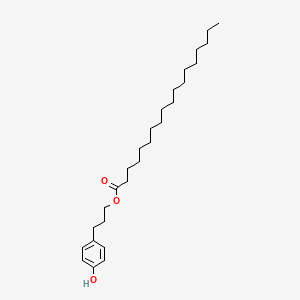
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
